Dibutyldipentyltin
Description
Dibutyldipentyltin (CAS No. 91-604-0) is an organotin compound characterized by two butyl (C₄H₉) and two pentyl (C₅H₁₁) groups bonded to a central tin atom. Its molecular structure, Bu₂Pe₂Sn, places it within the broader class of tetraorganotin compounds, which are utilized in industrial applications such as catalysts, stabilizers, and biocides . The mass spectrum of this compound (Fig. 4 in ) reveals a molecular ion peak at m/z 435, consistent with its molecular formula C₁₈H₃₈Sn, and fragmentation patterns indicative of the stability of its alkyl-tin bonds .
Organotin compounds are notable for their variable toxicity and environmental persistence. This compound’s hybrid alkyl chain configuration (butyl and pentyl) may influence its physicochemical properties, including solubility, volatility, and reactivity, compared to other tetraorganotin derivatives.
Properties
IUPAC Name |
dibutyl(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXZYDXOZEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229248 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-52-4 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyldipentyltin can be synthesized through the reaction of dibutyltin dichloride with pentylmagnesium bromide in a Grignard reaction. The reaction typically involves the following steps:
- Preparation of pentylmagnesium bromide by reacting pentyl bromide with magnesium in anhydrous ether.
- Addition of dibutyltin dichloride to the pentylmagnesium bromide solution under an inert atmosphere.
- The reaction mixture is then refluxed, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyldipentyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The butyl and pentyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Environmental Applications
DBDPT is primarily studied for its role in environmental chemistry, particularly in relation to its impact on marine ecosystems.
2.1. Biodegradation Studies
Research has shown that DBDPT can undergo biodegradation in marine environments, which is critical for assessing its environmental persistence and toxicity. A study demonstrated that specific bacterial strains could effectively degrade dibutyltin compounds, reducing their toxicological impact on marine life .
2.2. Analytical Methods
DBDPT is often used as an internal standard in analytical methods for detecting other organotin compounds in environmental samples. For instance, gas chromatography coupled with mass spectrometry (GC-MS) has been employed to quantify DBDPT levels in coastal waters, providing insights into pollution levels and sources .
3.1. Antimicrobial Properties
DBDPT exhibits significant antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
3.2. Toxicological Studies
Research has highlighted the toxic effects of DBDPT on aquatic organisms. For example, exposure studies on fish species revealed adverse effects on growth and reproduction, prompting investigations into safe exposure levels and regulatory measures .
Industrial Applications
DBDPT is utilized in several industrial processes due to its properties as a stabilizer and biocide.
4.1. PVC Stabilization
In the plastics industry, DBDPT is employed as a heat stabilizer for polyvinyl chloride (PVC) products, enhancing their durability and resistance to degradation under heat .
4.2. Coatings and Sealants
DBDPT is also incorporated into coatings and sealants to provide antifungal properties, extending the lifespan of materials exposed to moisture and biological contaminants .
Case Studies
Case Study 1: Biodegradation of DBDPT in Marine Ecosystems
A study conducted in coastal waters assessed the degradation rates of DBDPT by indigenous microbial communities. Results indicated that after 30 days, approximately 70% of DBDPT was degraded, suggesting effective bioremediation potential .
Case Study 2: Antimicrobial Efficacy Against Pathogens
In a laboratory setting, DBDPT was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating its potential use as an antimicrobial agent .
Summary Table of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Environmental Science | Biodegradation | 70% degradation in marine environments within 30 days |
| Biological Research | Antimicrobial agent | MIC of 50 µg/mL against E. coli and S. aureus |
| Industrial Chemistry | PVC stabilization | Enhanced durability and heat resistance |
| Coatings | Antifungal properties | Extended lifespan of materials |
Mechanism of Action
The mechanism of action of dibutyldipentyltin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity. The compound can also interact with DNA, potentially leading to changes in gene expression. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares dibutyldipentyltin with structurally related organotin compounds:
| Compound Name | CAS No. | Molecular Formula | Alkyl Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | 91-604-0 | C₁₈H₃₈Sn | 2 butyl, 2 pentyl | 435.3 | Catalysis, stabilizers |
| Tributyltin chloride | 1461-22-9 | C₁₂H₂₇ClSn | 3 butyl | 325.5 | Antifouling agents |
| Dibutyltin dilaurate | 77-58-7 | C₃₂H₆₄O₄Sn | 2 butyl | 631.6 | PVC stabilizers |
| Tetrabutyltin | 1461-25-2 | C₁₆H₃₆Sn | 4 butyl | 347.2 | Catalyst precursor |
Key Observations :
Toxicity and Environmental Impact
Organotin compounds exhibit toxicity proportional to the number and type of alkyl groups.
Biological Activity
Dibutyldipentyltin (DBDPeT) is an organotin compound that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential therapeutic applications. This article delves into the biological activity of DBDPeT, examining its effects on various biological systems, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a member of the organotin family, characterized by the presence of tin atoms bonded to organic groups. Its structure can be represented as follows:
This compound is a derivative of dibutyltin and is synthesized through reactions such as the Grignard reaction with pentylmagnesium bromide .
Toxicity and Environmental Impact
DBDPeT has been studied for its toxicological effects on various organisms. Research indicates that organotin compounds, including DBDPeT, can accumulate in marine ecosystems, leading to significant ecological impacts. Organotins are known to be toxic to aquatic life, affecting species such as crabs, oysters, and salmon through bioaccumulation processes .
In laboratory settings, DBDPeT has demonstrated immunotoxicity in rodent models. Long-term exposure studies have shown that organotin compounds can lead to thymolytic effects and increased tumor incidence at certain concentrations .
The biological activity of DBDPeT appears to be mediated through several pathways:
- Endocrine Disruption : Organotins have been implicated in endocrine disruption, affecting hormonal balance in exposed organisms.
- Neurotoxicity : Some studies suggest that DBDPeT may exhibit neurotoxic effects, although it is generally considered less potent than other organotin compounds like trimethyltins .
- Oxidative Stress : Organotins can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Study 1: Immunotoxic Effects in Rodents
A study investigated the immunotoxicity of dibutyltin compounds in F344/N rats. The findings indicated that exposure to dibutyltin at high concentrations resulted in significant immune system impairment, characterized by reduced thymus weight and altered lymphocyte profiles. The study concluded that organotin compounds pose a risk to immune health in mammals .
Study 2: Marine Ecosystem Impact
In a marine ecosystem study, DBDPeT was used as a spiking agent to assess its binding strength with methylmercury in aquatic environments. The results highlighted the potential for DBDPeT to influence mercury bioavailability and toxicity in marine food webs, raising concerns about its ecological impact .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
